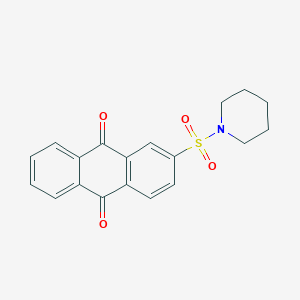
2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione
概要
説明
2-(Piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a piperidine ring, a sulfonyl group, and an anthracene backbone
作用機序
Target of Action
The primary targets of anthraquinone-based compounds, such as 2-(1-piperidinylsulfonyl)anthra-9,10-quinone, are essential cellular proteins . These include kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes . These proteins play crucial roles in cell proliferation, DNA replication, and cellular viability, making them key targets in cancer therapy .
Mode of Action
Anthraquinone-based compounds interact with their targets primarily by inhibiting their function . This inhibition can lead to a variety of changes within the cell, including the prevention of cell proliferation, invasion, migration, and metastasis . Additionally, these compounds can induce cellular apoptosis and tumor angiogenesis, regulate the host immune response, and reverse tumor cell multidrug resistance .
Biochemical Pathways
The biochemical pathways affected by anthraquinone-based compounds are numerous due to their wide range of targets . For instance, by inhibiting kinases, these compounds can disrupt signal transduction pathways, leading to the inhibition of cell proliferation . By targeting topoisomerases, they can interfere with DNA replication and transcription, leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of anthraquinone-based compounds are primarily related to their antitumor activities . These include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, as well as the induction of cellular apoptosis and tumor angiogenesis . Additionally, these compounds can regulate the host immune response, exhibit antioxidant and anti-inflammatory activities, and reverse tumor cell multidrug resistance .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the piperidine-1-sulfonyl chloride, which is then reacted with 9,10-dihydroanthracene-9,10-dione under controlled conditions to yield the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-(Piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrocarbon derivatives. Substitution reactions can lead to a wide range of functionalized anthracene derivatives .
科学的研究の応用
2-(Piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-sulfonyl chloride share structural similarities and can undergo similar chemical reactions.
Anthracene Derivatives: Compounds with an anthracene backbone, such as 9,10-dihydroanthracene, exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione apart is the combination of the piperidine ring and sulfonyl group with the anthracene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-piperidin-1-ylsulfonylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)25(23,24)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOWRQGENQBSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385539 | |
| Record name | F0914-0682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5263-22-9 | |
| Record name | F0914-0682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4950413.png)
![3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4950419.png)
![(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4950425.png)
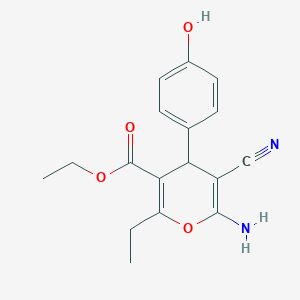
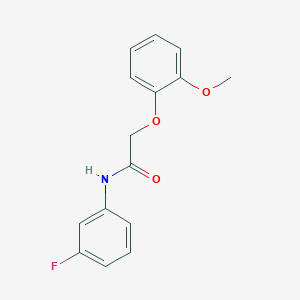
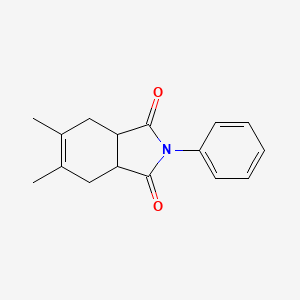
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-benzothien-5-ylmethyl)acetamide](/img/structure/B4950450.png)
![Cyclopentyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4950478.png)
![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B4950479.png)
![N-benzyl-N-(cyclobutylmethyl)-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4950487.png)
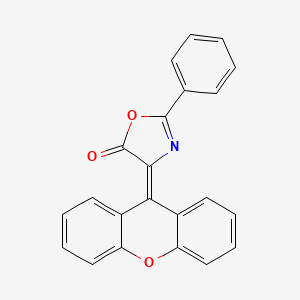
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B4950495.png)
![methyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4950501.png)
![5-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4950508.png)
